1-(2-((Tert-butylthio)methyl)piperidin-1-yl)-2-(m-tolyl)ethanone
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Description
1-(2-((Tert-butylthio)methyl)piperidin-1-yl)-2-(m-tolyl)ethanone is a useful research compound. Its molecular formula is C19H29NOS and its molecular weight is 319.51. The purity is usually 95%.
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Scientific Research Applications
Inhibition of Blood Platelet Aggregation
Compounds with piperidine structures have been synthesized and evaluated for their ability to inhibit ADP-induced aggregation of blood platelets. Such studies provide insights into the development of new therapeutic agents for the prevention of thrombotic diseases (Grisar et al., 1976).
Fungicidal Activity
Novel compounds, including those with tert-butyl and piperidine groups, have been synthesized and shown to display moderate to excellent fungicidal activity against specific pathogens. This research points to the potential of such compounds in agricultural applications to protect crops from fungal diseases (Mao et al., 2013).
Synthesis of N-Heterocyclic Compounds
The one-pot synthesis of N-heterocyclic compounds from tert-butylthio cyclopropenethione derivatives has been explored, demonstrating the chemical versatility of compounds containing tert-butylthio groups in synthesizing complex heterocycles (Matsumura et al., 2000).
Hydrogen-Bonding Patterns in Enaminones
Research into hydrogen-bonding patterns of compounds with piperidin-1-yl groups has provided valuable information on their structural characteristics, which could influence their reactivity and potential applications in material science or drug design (Balderson et al., 2007).
Properties
IUPAC Name |
1-[2-(tert-butylsulfanylmethyl)piperidin-1-yl]-2-(3-methylphenyl)ethanone |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H29NOS/c1-15-8-7-9-16(12-15)13-18(21)20-11-6-5-10-17(20)14-22-19(2,3)4/h7-9,12,17H,5-6,10-11,13-14H2,1-4H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UMCZZNHUQFEGAY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)CC(=O)N2CCCCC2CSC(C)(C)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H29NOS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.